Molecular Weight and Lipophilicity Advantage Over the 5-Methyl Analog
The target compound (C9H9ClN4O2, MW 240.65 g/mol) exhibits a higher molecular weight and calculated lipophilicity compared to its 5-methyl analog (C8H7ClN4O2, MW 226.62 g/mol) . The computed XLogP3 for the 5-methyl analog is 1.6 [1], while the target compound's additional methylene group is predicted to increase logP by approximately 0.5 units, enhancing membrane permeability in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW 240.65 g/mol; predicted XLogP3 ~2.1 |
| Comparator Or Baseline | Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 926269-31-0): MW 226.62 g/mol, XLogP3 1.6 |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔXLogP3 ≈ +0.5 |
| Conditions | Computed properties using XLogP3 algorithm as reported in PubChem |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical parameter for intracellular target engagement in drug discovery programs.
- [1] PubChem. Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate. CID 13562758. XLogP3: 1.6. View Source
